Z-O-Acetyl-L-serine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

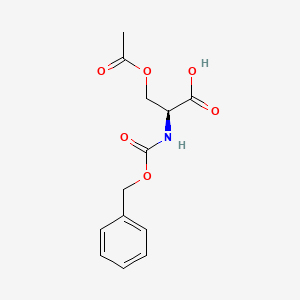

(2S)-3-acetyloxy-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO6/c1-9(15)19-8-11(12(16)17)14-13(18)20-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,18)(H,16,17)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LILHBTZTKFFRPW-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Pathways Involving O Acetyl L Serine

Connections to Serine Biosynthetic Pathways (Phosphorylated, Glycolate, and Glycerate Pathways)

Serine, the direct precursor to OAS, is synthesized in plants and microorganisms through several distinct pathways. The acetylation of serine, regardless of its origin, leads to the formation of OAS.

Phosphorylated Pathway: This pathway, common in plants, bacteria, and animals, initiates from 3-phosphoglycerate (B1209933) (3-PGA), an intermediate of glycolysis. It involves the conversion of 3-PGA to 3-phosphohydroxypyruvate, then to phosphoserine, and finally to serine. Key enzymes include 3-PGA dehydrogenase (PGDH), phosphoserine aminotransferase (PSAT), and phosphoserine phosphatase (PSP). This pathway primarily occurs in plastids. nih.govoup.comannualreviews.orgd-nb.infofrontiersin.orgnih.govfrontiersin.org

Glycolate Pathway: Primarily active in photosynthetic tissues, this pathway is linked to photorespiration and occurs mainly in mitochondria. It involves the conversion of glyoxylate (B1226380) to hydroxypyruvate, which is then transaminated to serine. nih.govoup.comfrontiersin.orgfrontiersin.org

Glycerate Pathway: This pathway, found in the cytosol, also utilizes 3-PGA but proceeds via glycerate. It involves the dephosphorylation of 3-PGA, followed by oxidation to hydroxypyruvate and subsequent transamination to serine. nih.govoup.comfrontiersin.orgnih.govresearchgate.net

Once serine is synthesized through any of these routes, it is acetylated by SAT to form O-Acetyl-L-serine, thus linking serine availability to cysteine production. nih.govfrontiersin.org

Table 2: Serine Biosynthetic Pathways and O-Acetyl-L-Serine Formation

| Pathway Name | Primary Location | Key Intermediate leading to Serine | Serine Acetylation to OAS |

| Phosphorylated Pathway | Plastids | 3-Phosphohydroxypyruvate | Yes |

| Glycolate Pathway | Mitochondria | Hydroxypyruvate | Yes |

| Glycerate Pathway | Cytosol | Hydroxypyruvate | Yes |

Cross-Talk with Folate and Methionine Cycles

The metabolic network involving O-Acetyl-L-serine is intricately connected to folate and methionine metabolism. Serine, as the precursor to OAS, is a critical component of the serine-glycine-one-carbon (C1) metabolic network . nih.govoup.comannualreviews.orgmdpi.com The conversion of serine to glycine, catalyzed by serine hydroxymethyltransferase (SHMT), produces 5,10-methylene-tetrahydrofolate (5,10-CH₂-THF). This molecule is a central carrier of one-carbon units, essential for the synthesis of nucleotides, amino acids (including methionine), and for methylation reactions governing epigenetic regulation. nih.govannualreviews.orgmdpi.com

Methionine, another vital sulfur-containing amino acid, relies on cysteine for its sulfur atom and on folate derivatives (specifically 5-methyltetrahydrofolate) for its methyl group. nih.gov Therefore, the flux through the OAS-to-cysteine pathway directly impacts the availability of sulfur for methionine synthesis. The interconnectedness highlights how the regulation of cysteine biosynthesis, with OAS at its core, influences the broader metabolic landscape of amino acid and C1 metabolism.

Compound Names Mentioned:

O-Acetyl-L-serine (OAS)

L-Cysteine

Acetyl-CoA

Coenzyme A (CoA)

Hydrogen Sulfide (B99878) (H₂S)

Serine

Glycine

3-Phosphoglycerate (3-PGA)

3-Phosphohydroxypyruvate

Phosphoserine

Hydroxypyruvate

5,10-Methylene-tetrahydrofolate (5,10-CH₂-THF)

5-Methyltetrahydrofolate (5-CH₃-THF)

Methionine

Enzymology and Mechanistic Insights into Reactions with O Acetyl L Serine

O-Acetyl-L-Serine Sulfhydrylase (OASS)/Cysteine Synthase (CS)

O-Acetyl-L-serine sulfhydrylase is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme crucial for the final step in the L-cysteine biosynthetic pathway. It catalyzes the β-replacement reaction where the acetoxy group of O-acetyl-L-serine is substituted by a sulfur atom from sulfide (B99878) or, in some isoforms, thiosulfate (B1220275), yielding L-cysteine and acetate (B1210297). researchgate.netbiorxiv.orgnih.govnih.gov

Reaction Mechanisms of Sulfide Incorporation to Form L-Cysteine

O-Acetyl-L-serine + Sulfide → L-Cysteine + Acetate

The mechanism involves several key steps:

Schiff Base Formation: O-Acetyl-L-serine binds to the enzyme's active site, where its amino group forms a Schiff base linkage with the aldehyde group of the PLP cofactor. researchgate.netnih.govasm.org

Acetate Elimination: Following Schiff base formation, the β-acetoxy group of O-acetyl-L-serine is eliminated, often via an anti-E2 mechanism. This step generates a reactive α-aminoacrylate intermediate, which remains covalently bound to the PLP cofactor. researchgate.netnih.govresearchgate.net The PLP cofactor is essential for stabilizing this intermediate through electron delocalization. asm.orgresearchgate.net

Sulfide Addition: Inorganic sulfide (HS⁻) then acts as a nucleophile, attacking the Cβ position of the α-aminoacrylate intermediate. researchgate.netresearchgate.net This addition reaction results in the formation of L-cysteine, which is subsequently released from the enzyme, regenerating the PLP-bound form and allowing the enzyme to bind another molecule of O-acetyl-L-serine. researchgate.netnih.govasm.org

Different isoforms of OASS exist, such as OASS-A (CysK) and OASS-B (CysM). While OASS-A typically utilizes sulfide as the sulfur donor, OASS-B can also employ thiosulfate. biorxiv.orgnih.govbiorxiv.org

Analysis of Substrate Specificity and Enzyme Conformational Dynamics upon Substrate Binding

Substrate Specificity: OASS exhibits specificity for its substrates, O-acetyl-L-serine and a sulfur donor. While O-acetyl-L-serine is the primary substrate, some OASS variants have shown activity with other L-serine derivatives or different sulfur sources. For instance, OASS from Aeropyrum pernix K1 can utilize O-phospho-L-serine and L-azaserine, and both sulfide and thiosulfate as sulfur donors. nih.govcore.ac.uk Other studies have reported that OASS-A can accept β-chloro-L-alanine, O-propionyl-L-serine, and O-butyryl-L-serine as substrates. nih.gov Kinetic analyses often reveal a higher affinity for O-acetyl-L-serine compared to the sulfur donor. biorxiv.org

Enzyme Conformational Dynamics: The catalytic cycle of OASS is accompanied by significant conformational changes. The enzyme cycles between open and closed conformations, with structural alterations primarily localized to a subdomain of the N-terminal domain. researchgate.netnih.gov Binding of O-acetyl-L-serine to the active site induces a transition from an open to a closed conformation, which is crucial for stabilizing the α-aminoacrylate intermediate and orienting it for subsequent reaction with the sulfur donor. nih.govcapes.gov.br This dynamic flexibility is a common theme in enzyme catalysis, enabling enzymes to optimize interactions with substrates and transition states, thereby enhancing specificity and catalytic efficiency. nih.govoup.comnih.govrsc.orgpnas.org

Table 3.2.2.1: Selected Kinetic Parameters for O-Acetyl-L-Serine Sulfhydrylase (OASS)

| Enzyme Source/Isoform | Substrate | Km (mM) | kcat (s⁻¹) | Notes | Reference |

| Aeropyrum pernix K1 OASS | O-Acetyl-L-serine (OAS) | 28 | 202 | Optimal pH 6.7, 60°C. | nih.gov |

| Sulfide | < 0.2 | - | High affinity for sulfide. | nih.gov | |

| Methanosarcina thermophila OASS | Sulfide | 0.50 ± 0.08 | - | Km for OAS shows positive cooperativity and substrate inhibition. | asm.org |

| Salmonella typhimurium OASS-A | O-Acetyl-L-serine (OAS) | 0.3 - 0.7 | - | Km values vary depending on assay conditions. | escholarship.org |

| N. gonorrhoeae CysK | O-Acetyl-L-serine (OAS) | Higher affinity | - | Higher affinity for OAS compared to Na₂S. | biorxiv.org |

| Sodium Sulfide (Na₂S) | Lower affinity | - | Utilizes only sodium sulfide. | biorxiv.org |

Molecular Interactions within the Cysteine Regulatory Complex (CRC)

O-Acetyl-L-serine sulfhydrylase often forms a multi-enzyme complex with Serine Acetyltransferase (SAT), the enzyme catalyzing the preceding step in cysteine biosynthesis. This complex, known as the Cysteine Synthase Complex (CSC), plays a significant regulatory role in controlling L-cysteine production. nih.govescholarship.orgnih.govnih.govjnu.ac.incabidigitallibrary.orgresearchgate.net The interaction is typically mediated by the C-terminal residues of SAT, which bind to the active site of OASS. nih.govescholarship.orgnih.govacs.orgcapes.gov.br

This binding event is crucial for regulation: the C-terminal peptide of SAT occupies the OASS active site, sterically hindering substrate access and thereby downregulating OASS activity. nih.govescholarship.orgnih.govcapes.gov.br Specific hydrogen bonding interactions between key active site residues of OASS (e.g., Thr-74, Ser-75, Gln-147 in Arabidopsis thaliana OASS) and the SAT peptide are essential for this interaction. nih.govcapes.gov.br The CSC is generally stabilized by sulfide and destabilized by O-acetyl-L-serine, which can compete with SAT for binding to OASS, suggesting a sophisticated feedback mechanism responsive to cellular sulfur and cysteine levels. nih.gov

General Principles of Enzyme Catalysis Exemplified by O-Acetyl-L-Serine Transformations

The enzymatic transformations involving O-acetyl-L-serine illustrate fundamental principles of enzyme catalysis, including nucleophilic catalysis and transition state stabilization.

Nucleophilic Catalysis in Serine Acyl-Enzyme Intermediates

While OASS itself is a PLP-dependent enzyme that does not typically form a serine acyl-enzyme intermediate in its primary catalytic step, the concept is relevant to related enzymes in amino acid biosynthesis and general enzyme mechanisms. For instance, Serine Acetyltransferase (SAT), which produces O-acetyl-L-serine, catalyzes the nucleophilic attack of the serine hydroxyl group on acetyl-CoA. This reaction is facilitated by an active site general base (likely a histidine residue) that deprotonates the serine hydroxyl, increasing its nucleophilicity and leading to the formation of an acyl-enzyme intermediate. nih.govpsu.edu

In contrast, OASS utilizes the PLP cofactor to facilitate the elimination of acetate from O-acetyl-L-serine, forming the α-aminoacrylate intermediate. researchgate.netnih.govasm.org This intermediate is a key species in the reaction pathway, distinct from a serine acyl-enzyme intermediate. However, the principle of nucleophilic attack, whether by a serine residue or by a cofactor-bound species, is central to the catalytic strategy of many enzymes.

Transition State Stabilization Theories Applied to O-Acetyl-L-Serine Reactions

A cornerstone of enzyme catalysis is the ability of enzymes to lower activation energy by stabilizing the transition state of a reaction. nih.govpnas.orglibretexts.organnualreviews.org OASS achieves this by precisely positioning the O-acetyl-L-serine substrate within its active site and utilizing the PLP cofactor. The PLP cofactor plays a critical role in stabilizing the transient α-aminoacrylate intermediate, which closely resembles the transition state for acetate elimination. researchgate.netnih.govasm.orgresearchgate.net

The enzyme's active site architecture, including specific amino acid residues, contributes to transition state stabilization through various non-covalent interactions, such as hydrogen bonds and van der Waals forces. These interactions bind the transition state more tightly than the ground state reactants, thereby reducing the energy barrier. capes.gov.brlibretexts.organnualreviews.orgasm.orgnih.gov For example, in other enzyme classes like serine proteases, an "oxyanion hole" formed by backbone amide groups stabilizes the negatively charged oxygen atom in the tetrahedral transition state. libretexts.organnualreviews.orgasm.orgnih.gov Furthermore, the conformational flexibility of OASS allows it to adapt its structure to optimally bind the transition state ensemble, enhancing catalytic efficiency. nih.govoup.comnih.govrsc.orgpnas.org The elimination of acetic acid from OAS is thought to proceed via an asynchronous transition state, with Cβ–O bond cleavage occurring earlier than Cα–H bond cleavage. researchgate.netnih.gov

Biological Signaling and Regulatory Functions of O Acetyl L Serine

O-Acetyl-L-Serine as a Signal Molecule in Transcriptional Regulation

OAS accumulation within plant tissues often serves as an indicator of the plant's sulfur status nih.gov. Under conditions where sulfur is abundant, OAS levels tend to rise, signaling sufficient nutrient availability. This accumulation triggers changes in the transcript levels of specific gene sets, acting as a signal that can modulate gene expression independently of the immediate sulfur status glpbio.comresearchgate.netnih.gov. Studies have demonstrated that exogenous application of OAS can lead to increased gene expression of key components involved in sulfur uptake and assimilation, such as sulfate (B86663) transporters and adenosine (B11128) 5′-phosphosulfate reductase (APR) glpbio.comnih.govtandfonline.com. This suggests that OAS directly influences the transcriptional machinery. Furthermore, transcription factors like SLIM1, RVE1, and RVE8 have been identified as crucial regulators of OAS-responsive genes, and these factors also play a role in controlling OAS accumulation itself uni-koeln.de.

Regulation of Sulfur-Responsive Gene Clusters by O-Acetyl-L-Serine Levels

A significant aspect of OAS's signaling function is its role in regulating sulfur-responsive gene clusters. Under conditions of sulfur deprivation, OAS accumulates, leading to the induction of a specific set of genes known as "OAS cluster genes" researchgate.netnih.gov. Conversely, when sulfur is sufficient and OAS levels are high, there is a feedback mechanism that downregulates genes responsible for sulfate uptake and assimilation, including sulfate transporter (SULTR) genes and OASTL glpbio.comnih.govbibliotekanauki.pl. This coordinated regulation ensures that the plant efficiently acquires and processes sulfur only when it is readily available. For instance, genes like SULTR1;1, SULTR1;2, and APR1 are known to be upregulated under sulfur deficiency, a response that is closely linked to OAS accumulation nih.govbibliotekanauki.ploup.com.

Mediating Plant Metabolic Responses to Environmental Factors (e.g., Sulfur and Nitrogen Availability)

OAS acts as a critical sensor, integrating signals related to sulfur and carbon metabolism uni-koeln.de. Its levels fluctuate in response to environmental cues, thereby mediating broader metabolic adjustments within the plant. Beyond sulfur availability, OAS accumulation can be triggered by other stress conditions, including shifts to darkness and the presence of reactive oxygen species (ROS) or methyl-jasmonate researchgate.netnih.gov. The interplay between sulfur and nitrogen availability also influences OAS levels, with low sulfur and high nitrogen conditions often leading to increased OAS accumulation researchgate.netnih.govmissouri.edu. While cytokinins can influence sulfur-responsive gene expression, this effect appears to be mediated through sucrose (B13894) levels rather than direct changes in OAS concentration oup.com.

Influence on the Expression and Composition of Seed Storage Proteins

OAS plays a notable role in regulating the composition of seed storage proteins, particularly in response to sulfur and nitrogen nutrition researchgate.netnih.gov. In soybean, for example, a low sulfur-to-nitrogen ratio leads to increased accumulation of the sulfur-poor β-subunit of β-conglycinin and a decrease in the sulfur-rich glycinin researchgate.netnih.govmissouri.edutandfonline.com. This shift in protein composition is mirrored by the accumulation patterns of OAS, suggesting that OAS acts as a key mediator in this nutrient-regulated process researchgate.netnih.gov. Applying OAS to soybean cotyledons under normal sulfate conditions can mimic the effects of sulfur deficiency by increasing β-conglycinin mRNA and protein while reducing glycinin accumulation researchgate.netnih.govtandfonline.com. These findings highlight OAS's influence on the transcriptional and translational regulation of seed storage protein synthesis, with OAS and methionine being implicated as signaling metabolites that control the expression of certain seed storage protein genes nih.gov.

Data Table 1: Effect of Serine Acetyltransferase (SAT) Overexpression on O-Acetyl-L-Serine and Cysteine Levels in Lupin Embryos

Research involving the overexpression of SAT in lupin embryos demonstrated significant increases in key metabolites involved in cysteine biosynthesis. These changes highlight the regulatory role of SAT activity and the resulting accumulation of OAS and cysteine.

| Metabolite | Control (Wild Type) | SAT Overexpression | Fold Change (Overexpression / Control) |

| O-Acetyl-L-serine (OAS) | 1 unit | 5 units | 5x |

| Free Cysteine | 1 unit | 26 units | 26x |

Data derived from studies on transgenic lupin embryos overexpressing Arabidopsis thaliana SAT1 nih.gov. Unit is relative.

Compound Name Table

O-Acetyl-L-serine (OAS)

Serine

Acetyl-CoA

Cysteine

O-acetylserine(thiol)lyase (OASTL)

Serine acetyltransferase (SAT)

Adenosine 5′-phosphosulfate reductase (APR)

Sulfate transporter (SULTR)

Glutathione (GSH)

Methionine

Sulfite

Reactive Oxygen Species (ROS)

Methyl-jasmonate

β-conglycinin (β-subunit)

Glycinin

Applications of Z O Acetyl L Serine in Complex Molecular Synthesis

Utilization as a Primary Building Block in Solid-Phase Peptide Synthesis (SPPS)

Z-O-Acetyl-L-serine serves as a crucial building block in solid-phase peptide synthesis (SPPS), a cornerstone technique for the artificial production of peptides. In SPPS, amino acids are sequentially added to a growing peptide chain that is covalently attached to an insoluble resin support. The use of this compound in this process offers several distinct advantages. The benzyloxycarbonyl (Z) group provides robust protection for the amine terminus, preventing unwanted reactions during the coupling of subsequent amino acids. This protecting group is stable under the conditions used for the removal of other, more labile protecting groups, allowing for orthogonal protection strategies that are essential for the synthesis of complex peptides chempep.comnih.gov.

Furthermore, the pre-acetylated serine side chain ensures the site-specific incorporation of this modification. Post-translational modifications such as acetylation are critical for the biological function of many peptides and proteins. Introducing these modifications during synthesis rather than attempting to selectively modify the final peptide can prevent a host of side reactions and purification challenges bachem.com. The O-acetyl group on the serine residue is stable to the repetitive deprotection and coupling cycles of SPPS, ensuring the integrity of the modification throughout the synthesis chempep.com.

However, the use of any protected amino acid in SPPS is not without its challenges. Potential side reactions, though minimized by the protecting groups, can still occur. For instance, incomplete coupling or deprotection can lead to deletion sequences, and aggregation of the growing peptide chain on the solid support can hinder reaction kinetics, particularly in hydrophobic sequences nih.govsigmaaldrich.com. Careful optimization of coupling reagents, solvents, and reaction times is therefore essential to maximize the yield and purity of the final peptide.

| Parameter | Advantage of Using this compound in SPPS | Potential Challenge |

| N-terminal Protection | The Z-group offers robust and orthogonal protection. | Harsher conditions may be needed for its removal compared to Fmoc. |

| Side-Chain Modification | Pre-acetylation ensures site-specific modification. | Steric hindrance from the acetyl group could potentially slow coupling. |

| Peptide Aggregation | Can be mitigated with appropriate solvents and techniques. | Hydrophobic nature of the Z-group might contribute to aggregation. |

| Purification | Simplifies purification by avoiding post-synthetic modification steps. | Incomplete reactions can lead to complex mixtures requiring extensive purification. |

Incorporation into Synthetic Peptides for Modulating Structural Integrity and Biological Activity

The incorporation of this compound into synthetic peptides can significantly modulate their structural integrity and, consequently, their biological activity. Acetylation of the serine hydroxyl group neutralizes its polarity and removes its hydrogen-bonding capability. This seemingly subtle change can have profound effects on the peptide's secondary and tertiary structure. For instance, it can disrupt or stabilize local helical or sheet structures by altering the network of intramolecular hydrogen bonds that are crucial for maintaining these conformations nih.gov.

These structural alterations can, in turn, influence the peptide's biological activity. The specific three-dimensional structure of a peptide is often critical for its interaction with biological targets such as receptors or enzymes frontiersin.org. By modifying the peptide's conformation, the incorporation of O-acetylated serine can enhance or diminish its binding affinity and specificity for its target. For example, in some cases, the acetyl group may provide a new hydrophobic interaction point that strengthens the binding to a receptor's active site. Conversely, it could also introduce steric hindrance that prevents effective binding.

Research has shown that O-acetylation can play a regulatory role in the function of certain glycoproteins, where it can control the extent of further glycosylation and thereby modulate the binding properties of adhesins nih.gov. This highlights the principle that specific modifications like O-acetylation can act as a switch to control biological activity.

| Structural Effect of O-Acetylation | Potential Impact on Biological Activity |

| Altered local conformation (e.g., disruption of α-helix) | Change in receptor binding affinity or specificity. |

| Increased hydrophobicity of the serine side chain | Enhanced membrane permeability or altered protein-protein interactions. |

| Prevention of hydrogen bond formation | Destabilization or stabilization of tertiary structure. |

| Blocking of further modification sites (e.g., glycosylation) | Regulation of protein function and interaction with other molecules. |

Role in the Synthesis of Bioactive Peptides, Peptidomimetics, and Analogs

This compound is an important precursor in the synthesis of a variety of bioactive peptides, peptidomimetics, and their analogs chemimpex.com. Bioactive peptides are short sequences of amino acids that exert specific physiological effects. Many naturally occurring bioactive peptides are post-translationally modified, and acetylation is a common modification that can enhance their stability and activity. The synthesis of antimicrobial peptides, for example, often involves the incorporation of modified amino acids to improve their efficacy and resistance to degradation springernature.commdpi.com.

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as better oral bioavailability and longer half-lives. This compound can be used to introduce a key structural feature of a natural peptide into a peptidomimetic scaffold. The synthesis of such analogs allows for the systematic exploration of structure-activity relationships, which is a fundamental aspect of drug discovery.

The general strategy for the synthesis of these complex molecules often involves a multi-step process where protected amino acid building blocks, such as this compound, are sequentially coupled, either in solution or on a solid phase nih.gov. The choice of protecting groups and coupling strategies is critical to the success of the synthesis, and the versatility of this compound makes it a valuable tool in the synthetic chemist's arsenal.

Contribution to the Production of Chiral Therapeutic Agents and Pharmaceutical Intermediates

The chirality of a drug molecule is often a critical determinant of its pharmacological activity. In many cases, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. Consequently, the synthesis of enantiomerically pure drugs is of paramount importance in the pharmaceutical industry nih.govnih.gov.

This compound, being derived from the naturally occurring L-amino acid, is an enantiomerically pure chiral building block chemimpex.com. Its use in chemical synthesis allows for the introduction of a defined stereocenter into a target molecule. This is a key strategy in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. The benzyloxycarbonyl and acetyl protecting groups are compatible with a wide range of reaction conditions, allowing for the versatile use of this building block in the construction of complex chiral molecules that serve as pharmaceutical intermediates chemimpex.comnih.gov.

The synthesis of many modern drugs relies on the availability of such chiral building blocks nih.govresearchgate.net. By incorporating this compound into a synthetic route, chemists can ensure the correct stereochemistry at a specific position, thereby avoiding the need for costly and often difficult chiral separations later in the synthesis.

| Chiral Drug Development Aspect | Contribution of this compound |

| Stereospecificity | Provides a predefined stereocenter (L-configuration). |

| Synthetic Efficiency | Avoids the need for chiral resolution of racemic mixtures. |

| Versatility | Compatible with a wide range of synthetic transformations. |

| Drug Efficacy | Ensures the synthesis of the biologically active enantiomer. |

Application in Recombinant DNA Technology and Protein Engineering for Controlled Acetylation

While this compound is a tool for chemical synthesis, the goal of achieving controlled acetylation is also a major focus in the field of recombinant DNA technology and protein engineering. The production of site-specifically acetylated proteins in host organisms like E. coli has been a significant challenge because these prokaryotic systems often lack the specific enzymatic machinery for post-translational modifications found in eukaryotes plos.orgkent.ac.uk.

A powerful approach that has emerged to address this challenge is the genetic code expansion technique nih.gov. This method involves the engineering of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that can specifically recognize an acetylated amino acid and incorporate it into a growing polypeptide chain in response to a unique codon, such as the amber stop codon (TAG). By introducing the gene for the target protein with a TAG codon at the desired acetylation site, along with the genes for the engineered synthetase and tRNA, it is possible to produce a recombinant protein with a precisely placed acetylated amino acid.

This in vivo site-specific acetylation technology provides a powerful alternative to the chemical synthesis of acetylated peptides and proteins, especially for larger proteins that are difficult to assemble chemically. It allows for the production of homogenously acetylated proteins for detailed structural and functional studies, helping to elucidate the precise role of acetylation in protein regulation and biological processes nih.govnih.govfrontiersin.org. The ability to produce such modified proteins is crucial for understanding the "acetylation code" and its impact on cellular signaling and metabolism.

Future Research Directions and Theoretical Frameworks for Z O Acetyl L Serine Studies

Exploration of Novel Enzymatic Pathways and Uncharacterized Regulatory Interactions Involving O-Acetyl-L-Serine

The canonical pathway for OAS metabolism involves its synthesis from L-serine and acetyl-CoA by serine acetyltransferase (SAT) and its subsequent conversion to cysteine by O-acetylserine (thiol) lyase (OAS-TL). oup.comfrontiersin.org However, the complete enzymatic and regulatory landscape surrounding OAS is likely more complex. Future investigations should aim to uncover alternative or unconventional enzymatic activities that utilize or produce OAS. For instance, some enzymes may exhibit promiscuous activity towards OAS under specific physiological conditions or in particular organisms, leading to the synthesis of novel compounds.

A primary area for exploration is the intricate regulatory network governing OAS homeostasis. OAS itself is recognized as a signaling molecule that, in response to sulfur availability, modulates gene expression. nih.govnih.gov When sulfur is limited, OAS accumulates and triggers the expression of genes involved in sulfate (B86663) uptake and assimilation. oup.comresearchgate.net This regulation is partly mediated through the cysteine synthase complex (CSC), a hetero-oligomeric structure formed by SAT and OAS-TL. nih.gov The formation and dissociation of this complex are influenced by the cellular concentrations of OAS and sulfide (B99878), creating a sensitive feedback loop that controls cysteine synthesis. nih.gov

Future research could focus on identifying novel protein interactors with SAT, OAS-TL, or the CSC, which may reveal previously unknown layers of regulation. Post-translational modifications of these enzymes could also play a critical role in modulating their activity and interaction in response to various metabolic signals beyond just sulfur status. Unraveling these uncharacterized interactions is key to a more complete understanding of how cells coordinate sulfur metabolism with other essential processes.

Development of Advanced Metabolic Engineering Strategies for Optimization of Z-O-Acetyl-L-Serine and Downstream Product Biosynthesis

The position of OAS as a key precursor makes it an attractive target for metabolic engineering to enhance the production of valuable downstream products. Strategies have been successfully employed in microorganisms like Escherichia coli and Corynebacterium glutamicum to increase the flux towards OAS and its derivatives. nih.govacs.orgnih.govnih.gov

Future metabolic engineering efforts can be advanced through several key approaches:

Dynamic Regulation: Implementing dynamic control systems that can sense metabolic states and adjust gene expression accordingly can help balance pathway flux and mitigate the toxicity of intermediate accumulation. Biosensors for OAS or downstream products could be developed to create feedback loops that fine-tune the expression of key enzymes like SAT.

Protein Engineering: The rate-limiting enzyme, serine acetyltransferase (SAT), is often subject to feedback inhibition by cysteine. oup.comresearchgate.net Structure-guided protein engineering can be used to create cysteine-insensitive SAT variants, thereby increasing the carbon flow towards OAS. acs.org Similarly, the efficiency and substrate specificity of OAS-TL can be engineered to favor the production of specific downstream molecules.

Pathway Optimization: Enhancing the supply of precursors, namely L-serine and acetyl-CoA, is crucial for maximizing OAS production. acs.orgnih.govnih.gov This can involve overexpressing upstream pathway enzymes and eliminating competing metabolic pathways that drain these precursors. acs.orgnih.govnih.gov

| Organism | Engineering Strategy | Key Genes/Enzymes Targeted | Reported Titer |

|---|---|---|---|

| E. coli | Pathway reconstruction, deletion of competing pathways, protein engineering of MetXlm. | metA, metL, acetyl-CoA synthetase (ACS) | 62.7 g/L acs.org |

| E. coli | Screening of exogenous enzymes, disruption of degradation pathways, enrichment of homoserine pool. | metXbc (from B. cereus), metL | 24.33 g/L nih.govnih.gov |

| C. glutamicum | Introduction of exogenous L-homoserine acetyltransferase, enhancement of acetyl-CoA supply, strengthening promoter expression. | metXr (from L. meyeri), L-homoserine dehydrogenase | 17.4 g/L nih.gov |

Investigation of Subcellular Metabolite Compartmentation and Dynamic Fluxes through Advanced Metabolomics

In eukaryotic organisms like plants, the biosynthesis of cysteine from OAS occurs in multiple subcellular compartments: the cytosol, plastids, and mitochondria. researchgate.net This compartmentation raises fundamental questions about the transport of OAS and its precursors across organellar membranes and how metabolic fluxes are coordinated between these locations. It is not yet clear in which compartment OAS primarily acts as a signaling molecule. nih.gov

Advanced metabolomics techniques are essential for addressing these questions.

Subcellular Metabolomics: Techniques for the rapid fractionation of organelles followed by mass spectrometry can provide snapshots of metabolite concentrations, including OAS, within different compartments. This can reveal gradients and help identify potential transporters.

Metabolic Flux Analysis (MFA): Using stable isotope tracers, such as ¹³C-labeled serine or glucose, allows researchers to map the flow of atoms through the metabolic network in real-time. frontiersin.orgcreative-proteomics.com MFA can quantify the relative contributions of different pathways to OAS synthesis and consumption in various compartments, providing a dynamic view of cellular metabolism. nih.govresearchgate.net

Understanding the subcellular dynamics of OAS is crucial for developing more accurate metabolic models and for designing effective metabolic engineering strategies in eukaryotes.

Computational Modeling and Molecular Dynamics Simulations in Predicting Enzyme-Substrate Interactions and Reaction Kinetics

Computational approaches provide powerful tools for understanding the molecular mechanisms of enzymes involved in OAS metabolism at an atomic level. These methods can guide protein engineering efforts and help interpret experimental data.

Homology Modeling and Docking: For enzymes where experimental structures are unavailable, homology modeling can generate reliable 3D structures. Molecular docking simulations can then be used to predict how OAS and other substrates or inhibitors bind to the active site, identifying key interacting residues.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of enzymes and their interactions with substrates. nih.govmdpi.com These simulations can reveal conformational changes that occur during substrate binding and catalysis, which are often critical for enzyme function. youtube.comresearchgate.net For example, MD can be used to study the allosteric regulation of SAT by cysteine or the conformational shifts that occur within the cysteine synthase complex. oup.com

Quantum Mechanics/Molecular Mechanics (QM/MM): For a detailed understanding of the reaction mechanism, QM/MM simulations can be employed. acs.org This hybrid approach treats the active site with high-level quantum mechanics to model bond-breaking and bond-forming events, while the rest of the protein is treated with more computationally efficient molecular mechanics. This can elucidate the precise catalytic mechanism of enzymes like OAS-TL.

These computational tools can accelerate the design of enzymes with improved properties, such as enhanced catalytic efficiency or altered substrate specificity, for biotechnological applications. nih.gov

Biotechnological Exploitation of O-Acetyl-L-Serine Pathways for Enhanced Production of Nutritionally Essential Amino Acids and Biopharmaceuticals

The OAS metabolic network is a prime target for biotechnological applications aimed at producing valuable compounds. As animals cannot synthesize certain amino acids, known as essential amino acids, microbial fermentation is a key industrial production method.

Essential Amino Acids: The OAS pathway is central to the synthesis of cysteine and methionine. nih.gov Furthermore, the precursor L-serine provides the carbon skeleton for tryptophan. nih.gov By engineering the OAS pathway, it is possible to increase the production of these nutritionally vital amino acids. Recent work has even focused on resurrecting essential amino acid biosynthesis pathways in mammalian cells for applications in biomanufacturing and cell therapy. elifesciences.org

Biopharmaceuticals and Platform Chemicals: Engineered pathways utilizing OAS can be developed to produce a wide range of specialty chemicals and biopharmaceuticals. OAS itself, or its derivatives, can serve as platform chemicals for the synthesis of various valuable compounds. For example, the related compound O-acetyl-L-homoserine is a precursor for methionine and other chemicals like γ-butyrolactone. nih.govnih.gov

The development of robust microbial cell factories or cell-free systems that efficiently convert simple carbon sources into high-value products through the OAS pathway is a significant goal for industrial biotechnology.

Integration of Multi-Omics Data for a Holistic Understanding of O-Acetyl-L-Serine Regulatory Networks

To achieve a comprehensive, systems-level understanding of OAS metabolism, it is necessary to integrate data from multiple "omics" layers, including genomics, transcriptomics, proteomics, and metabolomics. nih.govunimelb.edu.auresearchgate.net Gene regulatory networks provide a framework for understanding the complex biological processes that govern metabolite levels. nih.govnih.gov

Integrative Network Models: By combining these diverse datasets, researchers can construct detailed models of the gene regulatory and metabolic networks that control OAS flux. researchgate.net For instance, transcriptomic data can reveal how the expression of SAT and OAS-TL genes changes under different conditions, while proteomic data can quantify the corresponding enzyme levels. Metabolomic data provides the crucial readout of the actual metabolic state. nih.gov

Predictive Modeling: These integrated models can be used to predict how the network will respond to genetic or environmental perturbations. unimelb.edu.aunih.gov This predictive capability is invaluable for identifying the most effective targets for metabolic engineering and for understanding the complex interplay between different metabolic pathways.

A holistic, multi-omics approach will be essential for moving beyond a linear view of the OAS pathway and towards a dynamic, systems-level understanding of its regulation and integration within the broader cellular network. nih.govunimelb.edu.au

Q & A

Q. How can researchers ensure reproducibility when reporting this compound synthesis protocols?

- Methodological Answer :

- Detailed Documentation : Specify reaction times, temperatures, and equipment (e.g., rotary evaporator model).

- Open Data : Deposit raw NMR/HPLC files in repositories like Zenodo.

- Replication Guides : Include step-by-step videos or Supplementary Materials (SI) with troubleshooting tips .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.